6-Fluoro-4-hydroxy-3-nitroquinoline
Overview
Description
6-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
Mechanism of Action
Target of Action
6-Fluoro-4-hydroxy-3-nitroquinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . Quinolines are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinolines, in general, are known to interact with their targets, leading to changes that result in their biological activity . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinolines are known to have remarkable biological activity, affecting various cellular processes due to their interaction with different targets .
Biochemical Analysis
Biochemical Properties
6-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The compound inhibits these enzymes, leading to the disruption of bacterial DNA synthesis and cell division. Additionally, this compound has been shown to interact with other biomolecules, such as RNA polymerase, further inhibiting bacterial transcription processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity . This binding prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound to specific tissues and compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline typically involves the introduction of fluorine, hydroxyl, and nitro groups into the quinoline ring. One common method involves the nitration of 6-fluoro-4-hydroxyquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of fluorescent dyes and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxyquinoline: Lacks the nitro group but shares the fluorine and hydroxyl functionalities.
4-Hydroxy-3-nitroquinoline: Lacks the fluorine atom but contains the hydroxyl and nitro groups.
6-Fluoro-3-nitroquinoline: Lacks the hydroxyl group but contains the fluorine and nitro groups.
Uniqueness
6-Fluoro-4-hydroxy-3-nitroquinoline is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
6-fluoro-3-nitro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURQNAASNNGCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650721 | |
Record name | 6-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628284-75-3 | |
Record name | 6-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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